
1-Benzyl-4-(pyridin-2-YL)piperidin-4-OL
Descripción general
Descripción
“1-Benzyl-4-(pyridin-2-YL)piperidin-4-OL” is a chemical compound with the CAS Number: 65869-51-4 . It has a linear formula of C17H20N2O . The IUPAC name for this compound is 1-benzyl-4-(2-pyridinyl)-4-piperidinol . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for “1-Benzyl-4-(pyridin-2-YL)piperidin-4-OL” is 1S/C17H20N2O/c20-17(16-8-4-5-11-18-16)9-12-19(13-10-17)14-15-6-2-1-3-7-15/h1-8,11,20H,9-10,12-14H2 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
The molecular weight of “1-Benzyl-4-(pyridin-2-YL)piperidin-4-OL” is 268.36 . The compound should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Facilitated Synthesis Techniques : Research has demonstrated the use of piperidine and related compounds in the synthesis of complex organic molecules. For example, the use of ultrasonic irradiation has shown to significantly reduce reaction time and increase yields in the synthesis of benzothiazolopyridine compounds, highlighting the role of piperidine derivatives in facilitating chemical reactions (Shirani et al., 2021).
Catalytic Applications : Piperidine derivatives have been used as catalysts in intramolecular amination of allylic alcohols, forming substituted piperidine and pyrrolidine derivatives. This highlights the catalytic versatility of piperidine structures in organic synthesis (Mukherjee & Widenhoefer, 2011).
Medicinal Chemistry and Pharmacology
Antituberculosis Activity : Compounds containing piperidine units have shown promise as Mycobacterium tuberculosis GyrB inhibitors, demonstrating potential therapeutic applications in treating tuberculosis (Jeankumar et al., 2013).
Anticancer Activity : Microwave-assisted synthesis of polysubstituted 4H-pyran derivatives involving piperidine as a catalyst has been explored for anticancer activity, indicating the relevance of piperidine derivatives in the development of new anticancer agents (Hadiyal et al., 2020).
Material Science
- Corrosion Inhibition : Piperidine derivatives have been studied for their corrosion inhibition properties on mild steel, indicating their potential application in protecting metals from corrosive environments (El Hajjaji et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
1-benzyl-4-pyridin-2-ylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-17(16-8-4-5-11-18-16)9-12-19(13-10-17)14-15-6-2-1-3-7-15/h1-8,11,20H,9-10,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISOQGMXZLAXFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=N2)O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(pyridin-2-YL)piperidin-4-OL | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1H-indol-3-yl)thio)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2653361.png)
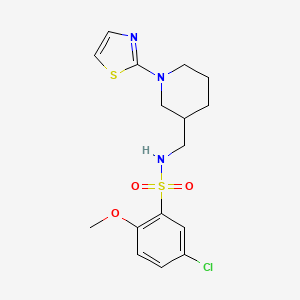
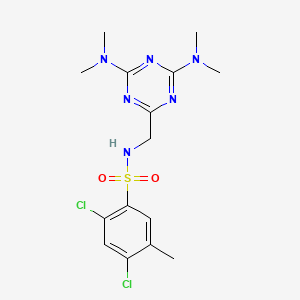
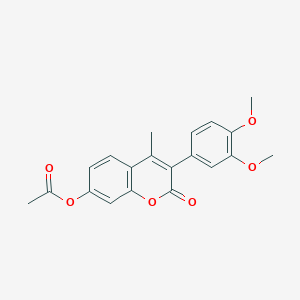
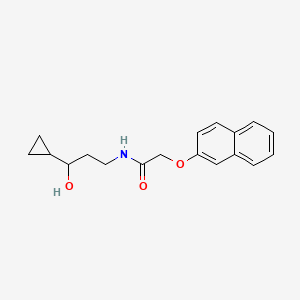
![2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2653371.png)

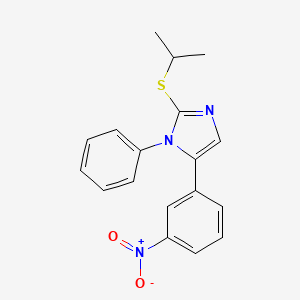




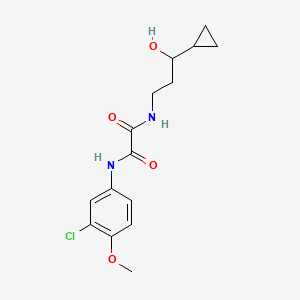
![1-(3-chlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2653379.png)